molecular formula C11H15N3O3 B1608347 1-(2-Methoxy-5-nitrophenyl)piperazine CAS No. 58315-37-0

1-(2-Methoxy-5-nitrophenyl)piperazine

Cat. No. B1608347
Key on ui cas rn: 58315-37-0
M. Wt: 237.25 g/mol
InChI Key: HGXYVYNKYQZXMX-UHFFFAOYSA-N
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Patent
US06599904B2

Procedure details

A solution of 5M sulphuric acid (114 ml) was added over 0.3 h to 1-(2-methoxyphenyl)piperazine (110 g) at 0° C. with stirring. To the ice-cooled stirred slurry was then added, over 1.75 h, concentrated sulphuric acid (560 ml) and the temperature was maintained for a further 1.5 h. Potassium nitrate (71.5 g) was then added portionwise over 1.5 h to the stirred, cold, viscous mixture which was then left to stand for 18 h. The solution was poured onto ice (2 Kg) and the resulting cooled mixture brought to pH 12 by the addition of 40% sodium hydroxide solution. The oily mixture was extracted with ethyl acetate (2×2L) and the combined organic extracts were washed with water (3L), dried (Na2SO4), concentrated to a residue which was stirred with diethyl ether (700 ml) to give the title compound (D1) as a yellow solid, m.p. 84-87° C. (95 g, 70%). MH+238.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Potassium nitrate
Quantity
71.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
560 mL
Type
solvent
Reaction Step Four
Quantity
110 g
Type
reactant
Reaction Step Five
Quantity
114 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.[N+:15]([O-])([O-:17])=[O:16].[K+].[OH-].[Na+]>S(=O)(=O)(O)O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:15]([O-:17])=[O:16])=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1 |f:1.2,3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Potassium nitrate
Quantity
71.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
560 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
110 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
114 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred slurry
ADDITION
Type
ADDITION
Details
was then added, over 1.75 h
Duration
1.75 h
WAIT
Type
WAIT
Details
cold, viscous mixture which was then left
ADDITION
Type
ADDITION
Details
The solution was poured onto ice (2 Kg)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting cooled mixture
EXTRACTION
Type
EXTRACTION
Details
The oily mixture was extracted with ethyl acetate (2×2L)
WASH
Type
WASH
Details
the combined organic extracts were washed with water (3L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue which
STIRRING
Type
STIRRING
Details
was stirred with diethyl ether (700 ml)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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